N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide
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Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Biological Activity
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a pyrazole moiety, and a thiophene derivative. This article explores the biological activity of this compound based on available research findings, synthesis methods, and potential applications in medicinal chemistry and agriculture.
Structural Characteristics
The compound's IUPAC name reflects its intricate arrangement of functional groups:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Pyrazole moiety : Known for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
- Thiophene derivative : Enhances the stability and solubility of the compound.
This combination of features positions this compound as a candidate for various biological applications.
Antimicrobial and Herbicidal Properties
Preliminary studies suggest that this compound exhibits moderate herbicidal and fungicidal activities. These properties are attributed to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms .
Biological Activity | Description |
---|---|
Herbicidal Activity | Moderate efficacy against certain plant pathogens. |
Fungicidal Activity | Effective against various fungal strains. |
While specific mechanisms of action remain largely unexplored, the structural components suggest potential interactions with biological targets via non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of aromatic rings . This interaction profile may allow the compound to modulate enzyme activity effectively.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Moiety : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Furan Ring : Achieved through cyclization reactions involving furan derivatives.
- Thiophene Integration : Incorporation of thiophene through electrophilic substitution methods.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10-7-13(22-9-10)15(20)16-14-8-11(12-3-2-6-21-12)17-18(14)4-5-19/h2-3,6-9,19H,4-5H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKMDOVSSBXXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.